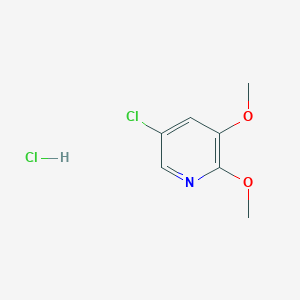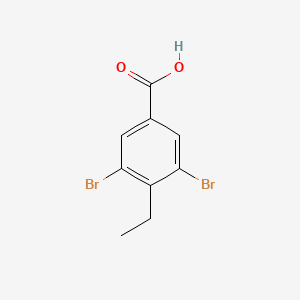
5-Chloro-2,3-dimethoxypyridine hydrochloride
Übersicht
Beschreibung
5-Chloro-2,3-dimethoxypyridine hydrochloride, also known as CDP, is a chemical compound that can be synthesized using maltol as a starting material . It is used in the preparation of pantoprazole sodium (PPS), an antiulcerative drug .
Synthesis Analysis
The synthesis of 5-Chloro-2,3-dimethoxypyridine hydrochloride involves the use of maltol as a starting material . It is used along with dimethyl sulfate (DMS) in the preparation of pantoprazole sodium .Molecular Structure Analysis
The molecular formula of 5-Chloro-2,3-dimethoxypyridine hydrochloride is C7H8ClNO2 .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
5-Chloro-2,3-dimethoxypyridine hydrochloride is utilized in the synthesis of various novel compounds. Researchers have explored its applications in creating diverse chemical structures, such as pyrimidines, uracils, and other heterocyclic systems. For instance, Kundu and Chaudhuri (1991) demonstrated the conversion of 5-iodo-2,4-dimethoxypyrimidine into various other compounds through a series of reactions (Kundu & Chaudhuri, 1991). This highlights the compound's utility in generating a range of derivatives for potential applications in pharmacology and material science.
Antiviral and Anticancer Properties
Research has also been directed towards examining the antiviral and anticancer properties of derivatives synthesized from 5-Chloro-2,3-dimethoxypyridine hydrochloride. For example, Coe et al. (1982) synthesized 5-substituted 2,4-dimethoxypyrimidines and evaluated their activity against herpes simplex virus type 1 (Coe, Harnden, Jones, Noble, & Walker, 1982). Similarly, Grivsky et al. (1980) synthesized a compound with significant activity against the Walker 256 carcinosarcoma in rats, showcasing its potential as an anticancer agent (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Molecular Conformation and Biological Properties
The study of molecular conformation and its influence on biological properties is another area where 5-Chloro-2,3-dimethoxypyridine hydrochloride derivatives are useful. Andrea et al. (1990) explored how the substitution of chlorine atoms at different positions on the pyridine ring affects the herbicidal activity of certain compounds (Andrea, Stranz, Yang, Kleier, Patel, Powell, Price, & Marynick, 1990). This research is crucial for understanding the structure-activity relationships in chemical compounds.
Pharmacological Research
In pharmacological research, 5-Chloro-2,3-dimethoxypyridine hydrochloride derivatives have been studied for their interaction with various receptors in the body. Vickers et al. (2001) investigated the pharmacology of several 5-hydroxytryptamine (5-HT) receptor agonists, providing insights into receptor-mediated behavior in rats (Vickers, Easton, Malcolm, Allen, Porter, Bickerdike, & Kennett, 2001). This type of research is fundamental for drug development and understanding receptor pharmacology.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloro-2,3-dimethoxypyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2.ClH/c1-10-6-3-5(8)4-9-7(6)11-2;/h3-4H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLQVYXYSOPBGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Cl)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,3-dimethoxypyridine hydrochloride | |
CAS RN |
1704065-35-9 | |
| Record name | Pyridine, 5-chloro-2,3-dimethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B1434127.png)
![1-[(4-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1434128.png)
![{[4-(Trifluoromethoxy)phenyl]methyl}hydrazine dihydrochloride](/img/structure/B1434129.png)
![9-Chloro-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1434133.png)
![Methyl 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzoate](/img/structure/B1434135.png)

![methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1434138.png)
![endo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride](/img/structure/B1434139.png)
![1-Oxa-8-azaspiro[4.5]decane hemioxalate](/img/structure/B1434140.png)

![N-[3-(3-oxobutanoyl)phenyl]acetamide](/img/structure/B1434143.png)


![Methyl 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434150.png)